molecular formula C21H24N2O4S B11212148 N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide

Cat. No.: B11212148
M. Wt: 400.5 g/mol
InChI Key: MAKXURKKTRSVLP-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a chemical compound for research applications. The tetrahydropyridine scaffold is a recognized structure in medicinal chemistry, featured in compounds with diverse biological activities. For instance, tetrahydropyridine-4-carboxamide derivatives have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management . Furthermore, the N-tosylpiperidine-carboxamide motif is found in potent and selective potassium channel activators, which are valuable tools in physiological research . This combination of structural features makes this compound a potentially valuable intermediate or building block for chemical synthesis and drug discovery efforts. It can be used in the development of novel bioactive molecules, particularly in the fields of neuroscience and analgesia. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridine-4-carboxamide

InChI

InChI=1S/C21H24N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-11H,12-15H2,1-2H3,(H,22,24)

InChI Key

MAKXURKKTRSVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=CC2)C(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

Tributylphosphine initiates the reaction by nucleophilic attack at the β-position of ethyl 2-methylallenoate, generating a zwitterionic intermediate. This species undergoes conjugate addition to N-tosylimine, followed by proton transfer and cyclization to yield the tetrahydropyridine core. Critically, the N-tosyl group is introduced via the imine precursor, ensuring regioselective installation at position 1 of the heterocycle.

Example Protocol

  • Allenoate : Ethyl 2-methylallenoate (1.2 equiv)

  • Imine : N-Tosylimine derived from 4-methoxybenzaldehyde (1.0 equiv)

  • Catalyst : Tributylphosphine (20 mol%)

  • Solvent : Dichloromethane, 25°C, 12 h

  • Yield : 85–92%

The resulting product, ethyl 1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxylate , serves as the key intermediate for subsequent functionalization.

Hydrolysis of Ethyl Ester to Carboxylic Acid

The ethyl ester at position 4 is hydrolyzed under basic conditions to afford the corresponding carboxylic acid, a prerequisite for amide bond formation.

Optimized Hydrolysis Conditions

  • Reagent : Lithium hydroxide (3.0 equiv)

  • Solvent : THF/H<sub>2</sub>O (3:1), 0°C to 25°C

  • Reaction Time : 4 h

  • Yield : 95%

This step avoids side reactions such as epimerization due to mild reaction conditions. The carboxylic acid intermediate is isolated via acidification (HCl, pH 2–3) and extraction into ethyl acetate.

Amidation with 4-Methoxybenzylamine

The carboxylic acid is activated as an acid chloride and coupled with 4-methoxybenzylamine to install the final carboxamide moiety.

Activation and Coupling Protocol

  • Activation :

    • Reagent : Oxalyl chloride (1.5 equiv), catalytic DMF

    • Solvent : Dichloromethane, 0°C to 25°C

    • Time : 2 h

  • Amidation :

    • Amine : 4-Methoxybenzylamine (1.2 equiv)

    • Base : Triethylamine (2.0 equiv)

    • Solvent : Dichloromethane, 0°C to 25°C

    • Time : 6 h

    • Yield : 88%

The reaction proceeds with retention of configuration at position 4, as confirmed by comparative NMR analysis.

Alternative Synthetic Approaches

Reductive Amination Pathway

An alternative route involves reductive amination of a pre-formed ketone intermediate. However, this method suffers from lower regioselectivity (≤60% yield) and requires additional protection/deprotection steps.

Solid-Phase Synthesis

Wang resin-bound tetrahydropyridines have been employed for combinatorial synthesis, though scalability remains a limitation.

Characterization and Analytical Data

Spectroscopic Validation

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
    δ 7.75 (d, J = 8.2 Hz, 2H, Tosyl aryl), 7.33 (d, J = 8.2 Hz, 2H, Tosyl aryl), 7.25–7.15 (m, 2H, 4-MeO-Bn), 6.85–6.75 (m, 2H, 4-MeO-Bn), 4.42 (s, 2H, NCH<sub>2</sub>), 3.80 (s, 3H, OCH<sub>3</sub>), 3.55–3.45 (m, 2H, H-6), 2.90–2.75 (m, 2H, H-3), 2.45 (s, 3H, Tosyl CH<sub>3</sub>).

  • IR (KBr) : 3276 cm<sup>−1</sup> (N–H), 1654 cm<sup>−1</sup> (C=O), 1598 cm<sup>−1</sup> (C=C) .

Chemical Reactions Analysis

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl group to the alcohol.

    Substitution: Tosylate group substitution reactions. Common reagents include N-bromosuccinimide (NBS) for bromination and zinc amalgam for reduction.

Major products formed:

  • The reduced form (alcohol) after Clemmensen reduction.
  • Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide finds applications in:

    Medicinal Chemistry: It may serve as a building block for designing new pharmaceutical compounds.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: It could be used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways related to its functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP)

MPTP () shares the tetrahydropyridine backbone but differs in substituents:

  • Structure : MPTP lacks the tosyl and carboxamide groups, instead featuring a methyl group at position 1 and a phenyl group at position 4.
  • Biological Activity : MPTP is a neurotoxin that induces parkinsonism by selectively destroying dopaminergic neurons in the substantia nigra . In contrast, the 4-methoxybenzyl and tosyl groups in the target compound may reduce neurotoxicity by altering metabolic pathways or receptor interactions.
  • Key Difference : The sulfonyl and carboxamide groups in the target compound likely enhance solubility and steric bulk compared to MPTP’s simpler structure.

N-(4-(1H-Tetrazol-1-yl)phenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide ()

This compound (CAS: 2034318-74-4) shares a carboxamide and methoxy-substituted pyridine core but differs in key aspects:

  • Structure : The dihydropyridine ring (vs. tetrahydropyridine) and tetrazolyl substituent (vs. tosyl/4-methoxybenzyl) distinguish it from the target compound.
  • Physicochemical Properties :
Property Target Compound (Tetrahydropyridine) Compound (Dihydropyridine)
Molecular Formula Not provided C₁₅H₁₄N₆O₃
Molecular Weight Not provided 326.31 g/mol
Key Substituents Tosyl, 4-methoxybenzyl Tetrazolyl, methyl, methoxy
  • Functional Implications : The tetrazolyl group in ’s compound may confer metabolic stability or hydrogen-bonding capacity, whereas the tosyl group in the target compound could enhance electrophilic reactivity.

4-Methoxybenzyl-Substituted Piperidine/Tetrahydropyrimidine Derivatives ()

describes a compound with a 4-methoxybenzyl group attached to a tetrahydropyrimidine-carboxylate scaffold. While structurally distinct, the shared 4-methoxybenzyl motif highlights:

  • Role of 4-Methoxybenzyl : This group may improve lipophilicity or act as a protective group in synthetic routes.
  • Divergent Core Structures: The tetrahydropyridine vs.

Research Findings and Implications

  • MPTP Analogs : The neurotoxic effects of MPTP underscore the importance of substituent selection in tetrahydropyridine derivatives. The target compound’s tosyl and carboxamide groups may mitigate unintended biological activity .
  • Tetrazolyl vs. Tosyl : Tetrazolyl groups () are often used to mimic carboxylic acids in drug design, whereas tosyl groups are typically employed as protecting or activating groups in synthesis.
  • Synthetic Challenges : The 4-methoxybenzyl group (common in and the target compound) may complicate deprotection steps or influence reaction yields.

Biological Activity

N-(4-Methoxybenzyl)-1-tosyl-1,2,3,6-tetrahydropyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action based on available research findings.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C16_{16}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 306.39 g/mol
  • Key Functional Groups :
    • Tetrahydropyridine ring
    • Tosyl group
    • Methoxybenzyl substituent

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A notable study conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines, including leukemia, lung cancer, and breast cancer. The findings demonstrated that these compounds can inhibit cell proliferation effectively.

Case Study: Antitumor Efficacy

In a study assessing the antitumor effects of this compound:

  • Cell Lines Tested :
    • MDA-MB-468 (breast cancer)
    • A375 (melanoma)
    • PC-3 (prostate cancer)

The compound exhibited a dose-dependent inhibition of cell growth across these lines, with IC50_{50} values ranging from 5 to 20 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G(2)/M phase.

The proposed mechanisms for the biological activity of this compound include:

  • Tubulin Inhibition : Similar to other compounds in its class, it may inhibit tubulin polymerization, disrupting microtubule dynamics essential for mitosis.
  • Apoptosis Induction : The compound has been shown to activate caspases involved in the apoptotic pathway.

Comparative Biological Activity Table

CompoundActivity TypeIC50_{50} (µM)Mechanism
This compoundAntitumor5 - 20Tubulin inhibition
SMART-HAntitumor10Tubulin inhibition
SMART-FAntitumor15Tubulin inhibition

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